2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the azido group, and the addition of the hydroxymethyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The spirocyclic structure would likely contribute to a rigid, three-dimensional shape. The azido group could potentially participate in various reactions, given its high reactivity .Chemical Reactions Analysis
The azido group is known for its high reactivity and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The hydroxymethyl group could potentially be oxidized or could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Analytical Methods in Antioxidant Activity
The determination of antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. Antioxidants play a vital role in counteracting oxidative stress and have been a major focus of scientific research. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are fundamental in assessing the antioxidant capacity of complex samples, which could be relevant to studying compounds like “2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one” for potential antioxidant properties (I. Munteanu, C. Apetrei, 2021).
Rearrangement of Beta-amino Alcohols via Aziridiniums
The rearrangement of beta-amino alcohols through aziridinium intermediates is a significant reaction in synthetic chemistry, potentially applicable to the synthesis or transformation of complex molecules like the one . This process, which can be influenced by the nature of nucleophiles and substituents, is essential for creating various amines and has been extensively reviewed, highlighting its importance in organic synthesis and potential pharmaceutical applications (T. Métro, B. Duthion, Domingo Gomez Pardo, J. Cossy, 2010).
Brominated Flame Retardants: Environmental and Toxicological Studies
Research on brominated flame retardants (BFRs), including their occurrence in indoor air, dust, consumer goods, and food, reflects on the environmental and health implications of chemical compounds. Studies aim to understand the occurrence, fate, and toxicity of such compounds, potentially applicable to assessing the environmental impact of “this compound” if used in materials or as part of formulations (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Biodegradable Polymers: Production and Applications
The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from various carbon sources, including their fermentation process, is of great interest due to their biodegradable nature. This research area could offer insights into the potential biotechnological applications of “this compound” in producing biodegradable materials or as a precursor in biosynthetic pathways (Zhiyong Sun, J. Ramsay, M. Guay, B. Ramsay, 2007).
Mechanism of Action
Target of Action
The primary target of 2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3Similar compounds with a 2,6-diazaspiro[34]octan-7-one scaffold have been reported to act as potent sigma-1 receptor (σ1R) antagonists . The σ1R is considered a promising drug target for pain management .
Mode of Action
The exact mode of action of 2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3Σ1r antagonists, like the related compounds, are reported to enhance the analgesic effect of mu opioid receptor (mor) agonists without amplifying the adverse effects .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3Σ1r antagonists are known to influence pain signaling pathways .
Result of Action
The molecular and cellular effects of 2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3Σ1r antagonists, like the related compounds, have been reported to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-azido-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-13-12-4-9(16)14-5-8(6-15)10(7-14)2-1-3-10/h8,15H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULIPNZHDPNSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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